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molecular formula C14H22O2 B5791886 1,2-Bis(2-methylpropoxy)benzene

1,2-Bis(2-methylpropoxy)benzene

Cat. No. B5791886
M. Wt: 222.32 g/mol
InChI Key: CBCPZADAVLVLGG-UHFFFAOYSA-N
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Patent
US06638646B2

Procedure details

Pyrocatechol (220.22 g, 2 mol) and Nal (10.49 g, 0.14 mol) were initially introduced in 900 ml of ethanol, and the mixture was heated to reflux. KOH (56.11 g, 1 mol) dissolved in about 300 ml of ethanol and simultaneously 1-bromo-2-methylpropane (137.03 g, 1 mol, 108.75 ml) were subsequently slowly added dropwise. The mixture was refluxed further overnight. On the next day, the same amount of KOH and alkyl bromide were again added. This procedure was repeated a total of seven times.
Quantity
220.22 g
Type
reactant
Reaction Step One
Name
Quantity
10.49 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
56.11 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
108.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].N[C@H](C(O)=O)[CH2:11][C:12]1[CH:21]=C2C(C=CC=C2)=C[CH:13]=1.[OH-].[K+].Br[CH2:28][CH:29]([CH3:31])[CH3:30]>C(O)C>[CH3:11][CH:12]([CH3:21])[CH2:13][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:28][CH:29]([CH3:31])[CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
220.22 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
10.49 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
56.11 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
108.75 mL
Type
reactant
Smiles
BrCC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed further overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
CC(COC1=C(C=CC=C1)OCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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